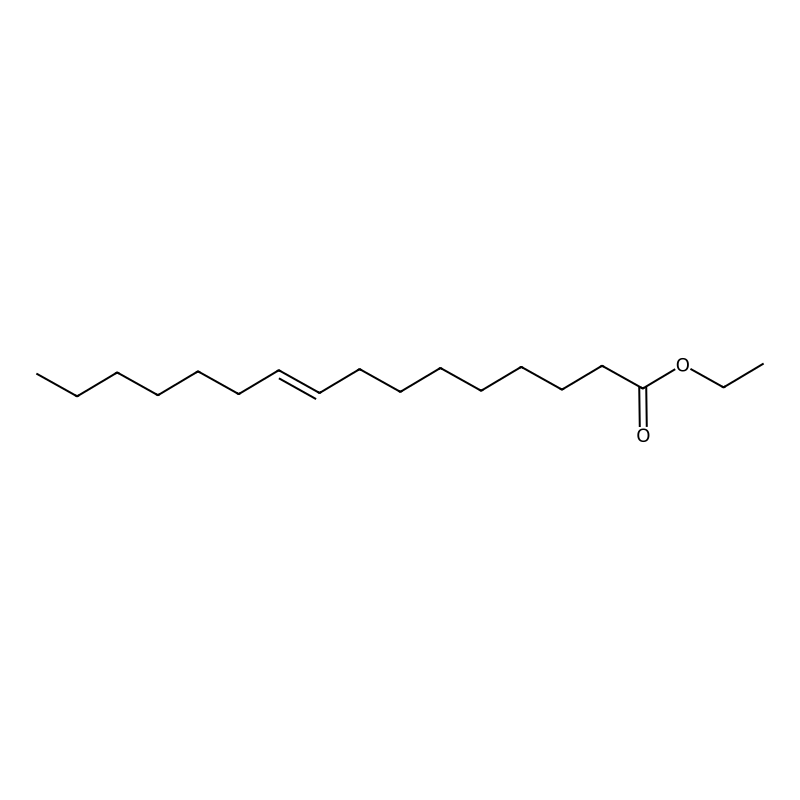

Ethyl 9-hexadecenoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethyl 9-hexadecenoate, also known as ethyl palmitoleate, is a fatty acid ester found in various natural oils and fats []. It has gained interest in scientific research for several potential applications:

Biomarker Research

Studies have explored the use of ethyl palmitoleate as a potential biomarker. Biomarkers are substances whose presence or amount can be indicative of a particular biological state or condition. Some research has investigated its use as a biomarker for fat malabsorption, a condition where the body has difficulty absorbing dietary fats [].

Antimicrobial Activity

Ethyl palmitoleate has been studied for its potential antimicrobial properties. This means it may have the ability to kill or inhibit the growth of microorganisms like bacteria or fungi []. More research is needed to understand the effectiveness and mechanisms of this potential application.

Nanoparticle Research

Ethyl palmitoleate has been used in the development of nanoparticles for drug delivery purposes []. Nanoparticles are microscopic particles that can be used to deliver drugs to specific targets in the body. Ethyl palmitoleate may play a role in stabilizing or modifying the properties of these nanoparticles.

Ethyl 9-hexadecenoate, with the chemical formula and a molecular weight of approximately 282.46 g/mol, is classified as a fatty acid ester. Specifically, it is derived from the condensation of hexadecenoic acid and ethanol. This compound is characterized by its hydrophobic nature, making it practically insoluble in water and relatively neutral in terms of charge . Ethyl 9-hexadecenoate is primarily found in the yeast species Saccharomyces cerevisiae, where it plays a role as a metabolite .

- Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 9-hexadecenoate can be hydrolyzed to yield hexadecenoic acid and ethanol.

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, leading to the formation of a different ester and alcohol.

- Oxidation: Under certain conditions, ethyl 9-hexadecenoate can be oxidized to form various oxidation products, including aldehydes and carboxylic acids.

The biological activity of ethyl 9-hexadecenoate has been linked to its presence in various biological systems, particularly in yeast metabolism. It may play a role in:

- Flavor and Aroma: As a volatile compound, it contributes to the flavor profile of certain fermented products, including alcoholic beverages.

- Cellular Metabolism: Its presence in yeast suggests potential roles in metabolic pathways related to lipid metabolism and energy production .

Ethyl 9-hexadecenoate can be synthesized through several methods:

- Esterification: The most common method involves the direct esterification of hexadecenoic acid with ethanol in the presence of an acid catalyst. The general reaction can be represented as follows:

- Transesterification: This method involves reacting triglycerides (fats or oils) with ethanol to produce ethyl esters, including ethyl 9-hexadecenoate.

Ethyl 9-hexadecenoate has several applications across various fields:

- Food Industry: Used as a flavoring agent due to its pleasant aroma and taste profile.

- Cosmetics: Incorporated into formulations for its emollient properties.

- Biotechnology: Studied for its potential roles in fermentation processes and metabolic engineering.

Research on interaction studies involving ethyl 9-hexadecenoate primarily focuses on its metabolic pathways within Saccharomyces cerevisiae. Investigations have shown that this compound interacts with various enzymes involved in lipid metabolism, influencing both growth and fermentation efficiency in yeast cultures . Further studies may explore its interactions with other microbial metabolites and their collective effects on flavor development during fermentation.

Ethyl 9-hexadecenoate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethyl Palmitoleate | Derived from palmitoleic acid; also hydrophobic. | |

| Ethyl Hexadecanoate | Ester formed from hexadecanoic acid; shorter chain. | |

| Ethyl Oleate | Derived from oleic acid; commonly used as a solvent. |

Uniqueness

Ethyl 9-hexadecenoate is unique due to its specific position of unsaturation (at the ninth carbon), which influences its physical properties and biological activities compared to similar compounds. Its distinct flavor profile also differentiates it from other fatty acid esters, making it particularly valuable in food applications .

The systematic nomenclature of ethyl 9-hexadecenoate follows established International Union of Pure and Applied Chemistry guidelines for naming organic compounds, specifically fatty acid esters. The compound exists in two stereoisomeric forms, each with distinct IUPAC designations that reflect their geometric configuration around the double bond at the ninth carbon position [1] [2] [3].

The complete IUPAC systematic name for the trans-isomer is ethyl (9E)-hexadec-9-enoate, while the cis-isomer is designated as ethyl (9Z)-hexadec-9-enoate [2] [4] [5]. The nomenclature system employs the E/Z notation to distinguish between the geometric isomers, where E (entgegen, meaning "opposite" in German) indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, while Z (zusammen, meaning "together" in German) indicates they are on the same side [4] [5].

The traditional IUPAC name, ethyl 9-hexadecenoate, encompasses both stereoisomers and represents the more commonly used designation in chemical literature [1] [3] [6]. This naming convention follows the standard pattern for ethyl esters: "ethyl" + position number + alkene name + "enoate" suffix. The molecular formula C18H34O2 reflects the eighteen-carbon chain including the ethyl group, with a molecular weight of 282.46 grams per mole [1] [2] [4].

Table 1: Systematic Nomenclature and Chemical Identifiers

| Nomenclature Type | Nomenclature Details |

|---|---|

| IUPAC Systematic Name (E-isomer) | ethyl (9E)-hexadec-9-enoate |

| IUPAC Systematic Name (Z-isomer) | ethyl (9Z)-hexadec-9-enoate |

| Traditional IUPAC Name | ethyl 9-hexadecenoate |

| Chemical Formula | C18H34O2 |

| Molecular Weight | 282.46 g/mol |

| CAS Registry Number (E-isomer) | 54546-22-4 |

| CAS Registry Number (Z-isomer) | 56219-10-4 |

| InChI Key (E-isomer) | JELGPLUONQGOHF-MDZDMXLPSA-N |

| InChI Key (Z-isomer) | JELGPLUONQGOHF-KTKRTIGZSA-N |

| SMILES (E-isomer) | CCCCCC/C=C/CCCCCCCC(=O)OCC |

| SMILES (Z-isomer) | CCCCCCC=CCCCCCCCC(=O)OCC |

| Lipid Number Designation | C16:1 (9E) EE / C16:1 (9Z) EE |

Common Synonyms and Alternative Designations

Relationship to Palmitoleic Acid and Ethyl Palmitoleate

The relationship between ethyl 9-hexadecenoate and palmitoleic acid represents a fundamental example of fatty acid esterification chemistry. Palmitoleic acid, systematically named (9Z)-hexadec-9-enoic acid, serves as the parent carboxylic acid from which ethyl 9-hexadecenoate is derived through esterification with ethanol [15] [16] [17] [18].

Palmitoleic acid possesses the molecular formula C16H30O2 and is classified as an omega-7 monounsaturated fatty acid with its double bond positioned at the ninth carbon from the carboxyl terminus [15] [17] [18]. This naturally occurring fatty acid is found in various biological sources, including human adipose tissue, and is biosynthesized from palmitic acid through the action of stearoyl-CoA desaturase-1 [17] [19].

The esterification process involves the condensation reaction between the carboxyl group of palmitoleic acid and the hydroxyl group of ethanol, resulting in the formation of ethyl 9-hexadecenoate and water as a byproduct [8] [20]. This chemical transformation replaces the acidic hydrogen of the carboxyl group with an ethyl group (-OCH2CH3), converting the free fatty acid into its corresponding ethyl ester [21].

The structural relationship is characterized by several key differences: the parent acid contains sixteen carbons while the ethyl ester contains eighteen carbons due to the addition of the ethyl group; the molecular weight increases from 254.41 grams per mole for palmitoleic acid to 282.46 grams per mole for the ethyl ester; and the functional group changes from a carboxylic acid to an ester [15] [16] [17].

Table 3: Relationship to Palmitoleic Acid

| Aspect | Details |

|---|---|

| Parent Acid | Palmitoleic acid |

| Parent Acid Formula | C16H30O2 |

| Parent Acid IUPAC Name | (9Z)-hexadec-9-enoic acid |

| Parent Acid CAS Number | 373-49-9 |

| Esterification Reaction | Palmitoleic acid + Ethanol → Ethyl 9-hexadecenoate + Water |

| Structural Difference | Addition of ethyl group (-OCH2CH3) replacing carboxyl hydrogen |

| Chain Length Comparison | Parent: 16 carbons, Ester: 18 carbons (including ethyl group) |

| Double Bond Position | Carbon 9 (same in both compounds) |

| Omega Classification | Omega-7 monounsaturated fatty acid derivative |

Chemical Classification within Fatty Acid Ethyl Esters

Ethyl 9-hexadecenoate belongs to the broad chemical class of fatty acid ethyl esters, which represent a family of neutral lipids formed through the esterification of fatty acids with ethanol [22] [23] [21]. This classification places the compound within a group of biochemically significant molecules that serve various roles in metabolism, particularly in non-oxidative ethanol metabolism pathways [21].

Within the fatty acid ethyl ester family, ethyl 9-hexadecenoate is specifically classified as a long-chain fatty acid ethyl ester due to its sixteen-carbon fatty acid backbone, which exceeds the twelve-carbon threshold for long-chain designation [6] [15] [18]. The compound further belongs to the subclass of monounsaturated fatty acid ethyl esters, characterized by the presence of a single carbon-carbon double bond [15] [17] [18].

The functional group classification identifies ethyl 9-hexadecenoate as a carboxylate ester, with the ester linkage formed between the carboxyl carbon of the fatty acid and the ethyl alcohol group [6] [8]. According to the LIPID MAPS classification system, the compound is categorized under fatty esters with the designation FA07, which encompasses all fatty acid esters regardless of the alcohol component [24].

From a lipid taxonomy perspective, ethyl 9-hexadecenoate falls under the superclass of lipids and lipid-like molecules, specifically within the class of fatty acyls [6] [15] [18]. This hierarchical classification reflects the compound's structural relationship to other lipid molecules and its potential biological functions.

The stereochemical classification recognizes two distinct variants: the E-isomer (trans-configuration) and the Z-isomer (cis-configuration), with the latter being more commonly encountered in biological systems due to its relationship with naturally occurring palmitoleic acid [2] [4] [15] [17].

Table 4: Chemical Classification within Fatty Acid Ethyl Esters

| Classification Level | Classification Details |

|---|---|

| Chemical Class | Fatty Acid Ethyl Esters (FAEE) |

| Subclass | Long-chain fatty acid ethyl esters |

| Functional Group | Carboxylate ester |

| Lipid Category | Fatty Acyls |

| Fatty Acid Type | Monounsaturated fatty acid ester |

| Saturation Status | Monounsaturated (one double bond) |

| Chain Length Category | Long-chain (>12 carbons) |

| Stereochemical Variants | E-isomer (trans) and Z-isomer (cis) |

| Taxonomic Classification (LIPID MAPS) | Fatty esters [FA07] |

| Database Classification | Lipids and lipid-like molecules |

Historical Evolution of Compound Identification

The historical development of ethyl 9-hexadecenoate identification and characterization reflects the broader evolution of lipid chemistry and analytical techniques throughout the twentieth and twenty-first centuries. The compound's discovery and systematic study emerged from the intersection of fatty acid research, esterification chemistry, and the growing understanding of lipid metabolism.

Early investigations into fatty acid ethyl esters began in the context of alcohol metabolism research, where scientists discovered that fatty acids could form ethyl esters in the presence of ethanol, representing an alternative pathway to traditional alcohol dehydrogenase metabolism [21] [25]. The recognition that carboxylester lipase could catalyze the formation of fatty acid ethyl esters from triglycerides in ethanol-containing environments represented a significant advancement in understanding non-oxidative ethanol metabolism [25].

The systematic identification of specific fatty acid ethyl esters, including ethyl 9-hexadecenoate, developed alongside improvements in analytical chemistry techniques. Gas chromatography-mass spectrometry became instrumental in separating and identifying individual fatty acid ethyl esters from complex biological mixtures, enabling researchers to characterize the specific properties and occurrence of compounds like ethyl palmitoleate .

The establishment of comprehensive chemical databases, including the Chemical Abstracts Service registry system, provided standardized identification numbers for different stereoisomers of ethyl 9-hexadecenoate. The assignment of distinct CAS numbers (54546-22-4 for the E-isomer and 56219-10-4 for the Z-isomer) reflected the growing recognition of stereochemical importance in biological and chemical systems [1] [2].

Industrial applications drove further characterization efforts, particularly in the development of biodiesel production methods where fatty acid ethyl esters gained prominence as renewable fuel alternatives [27] [28] [29]. Patent applications and industrial research expanded the understanding of synthesis methods and purification techniques for fatty acid ethyl esters, including ethyl 9-hexadecenoate.

The integration of computational chemistry and database systems in the late twentieth and early twenty-first centuries facilitated the development of standardized molecular identifiers such as InChI keys and SMILES notation, providing universal identification systems that transcend traditional naming conventions [1] [2] [3]. These developments enabled more precise communication about specific stereoisomers and facilitated automated database searches and chemical informatics applications.

Nuclear magnetic resonance spectroscopy represents a cornerstone analytical technique for the structural characterization of ethyl 9-hexadecenoate. The compound exhibits distinctive spectral features in both proton and carbon-13 nuclear magnetic resonance analyses.

Proton Nuclear Magnetic Resonance Parameters

The proton nuclear magnetic resonance spectrum of ethyl 9-hexadecenoate displays characteristic signal patterns that reflect the molecular structure [1] [2]. The terminal methyl group of the fatty acid chain appears as a characteristic triplet in the upfield region. The ethyl ester moiety produces distinctive signals, with the ethyl methyl group appearing as a triplet due to coupling with the adjacent methylene protons [3].

The double bond region provides critical structural information. The olefinic protons associated with the 9-position double bond appear in the characteristic region of 5.2-5.5 parts per million [3]. These signals are diagnostic for the presence and configuration of the unsaturated bond within the fatty acid chain. The chemical shift values are influenced by the electronic environment surrounding the double bond, with the configuration affecting the precise chemical shift position [3].

The aliphatic methylene protons display characteristic chemical shift patterns. The α-methylene protons adjacent to the ester carbonyl group appear at approximately 2.33 parts per million, a diagnostic signal for fatty acid esters [3]. The β-methylene protons show distinct chemical shift values depending on their proximity to the double bond and other functional groups.

Carbon-13 Nuclear Magnetic Resonance Parameters

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural information about the carbon framework of ethyl 9-hexadecenoate. The carbonyl carbon of the ester group appears in the characteristic region around 174 parts per million, diagnostic for fatty acid ethyl esters [4].

The ethyl ester carbons show characteristic chemical shift values. The ethyl methyl carbon appears at approximately 14 parts per million, while the ethyl methylene carbon appears at approximately 60 parts per million [4]. These signals are diagnostic for the ethyl ester functionality and distinguish the compound from other fatty acid derivatives.

The olefinic carbons associated with the 9-position double bond appear in the 124-134 parts per million region [3]. The chemical shift values of these carbons are influenced by the position of the double bond relative to the carbonyl group. The carbon closer to the carbonyl group typically appears at a different chemical shift compared to the carbon more distant from the ester functionality [3].

The aliphatic carbon atoms display characteristic chemical shift patterns throughout the spectrum. The α-carbon to the ester carbonyl appears at approximately 34 parts per million, while the β-carbon shows a characteristic signal at approximately 25 parts per million [4]. These diagnostic signals provide confirmation of the fatty acid ethyl ester structure.

Gas Chromatography-Mass Spectrometry Profiles

Gas chromatography-mass spectrometry represents the gold standard analytical technique for the identification and quantification of ethyl 9-hexadecenoate in complex matrices. The technique provides both chromatographic separation and mass spectrometric identification capabilities.

Chromatographic Separation Parameters

The chromatographic behavior of ethyl 9-hexadecenoate is characterized by specific retention properties under standard analytical conditions. The compound exhibits predictable retention times on various stationary phases commonly employed in fatty acid ester analysis [5].

Standard analytical conditions typically employ capillary columns with appropriate stationary phases. The compound shows good chromatographic behavior under temperature-programmed conditions, with optimal separation achieved using gradient temperature programs. The retention time depends on the specific column dimensions, stationary phase, and temperature program employed [5].

The chromatographic peak shape is typically symmetric under optimal conditions, indicating good compound stability and minimal on-column degradation. The peak width and resolution are influenced by the column efficiency and the specific analytical conditions employed [5].

Mass Spectrometric Identification

The mass spectrometric identification of ethyl 9-hexadecenoate relies on characteristic fragmentation patterns under electron ionization conditions. The molecular ion peak appears at mass-to-charge ratio 282, corresponding to the molecular weight of the compound [6] [7].

The fragmentation pattern exhibits characteristic features common to fatty acid ethyl esters. The base peak typically corresponds to the ethyl ester fragmentation, with loss of the ethyl group producing a characteristic fragment ion [8]. The fragmentation pattern includes successive loss of methylene units, producing a series of fragment ions separated by 14 mass units [8].

The electron ionization mass spectrum shows characteristic fragment ions that enable structural identification. The molecular ion peak intensity varies depending on the specific instrumental conditions and the stability of the molecular ion under electron bombardment [6] [7].

The fragmentation pattern provides structural information about the fatty acid chain length and the presence of the double bond. The position of the double bond can be inferred from the fragmentation pattern, although definitive assignment may require additional analytical techniques [6] [7].

Chromatographic Retention Indices on Various Column Types

The chromatographic retention properties of ethyl 9-hexadecenoate have been systematically characterized on various column types to establish reliable identification parameters. Retention indices provide standardized values that are independent of specific instrumental conditions.

Non-Polar Column Retention Indices

On non-polar stationary phases, ethyl 9-hexadecenoate exhibits characteristic retention index values. The compound shows retention index values in the range of 1955-1978 on dimethyl silicone columns [9] [10]. These values are characteristic for the compound and provide reliable identification parameters.

The retention index on non-polar columns is influenced by the molecular weight and the volatility of the compound. The presence of the double bond affects the retention behavior compared to the corresponding saturated fatty acid ethyl ester [9].

Different non-polar columns show similar retention index values, indicating consistent behavior across various manufacturers and column dimensions. The retention index values are reproducible under standardized conditions and provide reliable identification parameters [9] [10].

Polar Column Retention Indices

On polar stationary phases, ethyl 9-hexadecenoate exhibits different retention characteristics compared to non-polar columns. The compound shows retention index values in the range of 2259-2292 on polar polyethylene glycol columns [11] [10].

The increased retention on polar columns reflects the interaction between the compound and the polar stationary phase. The ester functionality and the double bond contribute to the retention behavior on polar columns [11].

The retention index values on polar columns are useful for confirming compound identification and for distinguishing between different fatty acid ethyl ester isomers. The polar column retention data complement the non-polar column data to provide comprehensive identification parameters [11] [10].

Column Type Comparison

The comparison of retention indices across different column types provides valuable analytical information. The retention index difference between non-polar and polar columns is characteristic for ethyl 9-hexadecenoate and provides additional identification confidence [11] [10].

The retention index values are influenced by the specific column chemistry and the operating conditions. Standard temperature programs are employed to ensure reproducible retention index values across different laboratories and instruments [11] [10].

The retention index database compilation provides comprehensive reference values for ethyl 9-hexadecenoate across multiple column types. These values are essential for reliable compound identification in complex analytical matrices [11] [10].

Infrared Spectroscopy and Structural Assignments

Infrared spectroscopy provides valuable structural information about ethyl 9-hexadecenoate through the identification of characteristic vibrational modes. The technique is particularly useful for confirming the presence of specific functional groups and structural features.

Carbonyl Stretching Vibrations

The carbonyl stretching vibration represents the most characteristic infrared absorption for ethyl 9-hexadecenoate. The ester carbonyl group exhibits a strong absorption band in the 1735-1750 wavenumber region [12] [13]. This absorption is diagnostic for the ethyl ester functionality and distinguishes the compound from the corresponding fatty acid.

The precise wavenumber of the carbonyl stretch is influenced by the electronic environment and the molecular conformation. The ethyl ester carbonyl typically appears at slightly higher wavenumbers compared to methyl esters of the same fatty acid [12].

The carbonyl stretching vibration intensity is typically the strongest absorption in the infrared spectrum, making it a reliable diagnostic feature for compound identification. The band shape and position provide information about the ester functionality and the molecular environment [12] [13].

Carbon-Carbon Double Bond Vibrations

The carbon-carbon double bond in ethyl 9-hexadecenoate produces characteristic infrared absorptions. The double bond stretching vibration appears in the 1650-1670 wavenumber region, although the intensity may be relatively weak compared to the carbonyl absorption [14].

The double bond configuration influences the infrared spectrum characteristics. The trans configuration typically produces more intense infrared absorptions compared to the cis configuration due to symmetry considerations [14].

The double bond vibrations provide confirmation of the unsaturated nature of the fatty acid chain. The position and intensity of these absorptions complement other analytical techniques for structural characterization [14].

Alkyl Chain Vibrations

The alkyl chain vibrations produce characteristic patterns in the infrared spectrum. The carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with multiple overlapping absorptions corresponding to different methyl and methylene groups [15].

The carbon-hydrogen bending vibrations appear in the 1350-1500 wavenumber region, providing information about the alkyl chain structure. The methyl and methylene bending modes produce characteristic patterns that are diagnostic for fatty acid esters [15].

The alkyl chain vibrations provide confirmation of the fatty acid structure and complement the functional group absorptions for comprehensive structural characterization [15].

Mass Fragmentation Patterns and Identification Markers

The mass fragmentation patterns of ethyl 9-hexadecenoate under electron ionization conditions provide detailed structural information and reliable identification markers. The fragmentation mechanisms follow established pathways for fatty acid ethyl esters.

Molecular Ion and Primary Fragmentations

The molecular ion of ethyl 9-hexadecenoate appears at mass-to-charge ratio 282, corresponding to the molecular formula C₁₈H₃₄O₂ [6] [7]. The molecular ion intensity is typically moderate, reflecting the stability of the radical cation under electron ionization conditions.

The primary fragmentation pathways involve cleavage of the ethyl ester bond, producing characteristic fragment ions. The loss of the ethyl group (45 mass units) produces a prominent fragment ion at mass-to-charge ratio 237 [16]. This fragmentation is characteristic for ethyl esters and provides diagnostic information.

The loss of the ethoxy group (45 mass units) represents another primary fragmentation pathway, producing fragment ions characteristic of fatty acid ethyl esters. These primary fragmentations provide the foundation for compound identification [16].

Secondary Fragmentation Patterns

Secondary fragmentation involves further breakdown of the primary fragment ions, producing additional structural information. The fatty acid chain undergoes systematic fragmentation, producing a series of fragment ions separated by 14 mass units [8].

The double bond position influences the fragmentation pattern, with preferential cleavage occurring at specific positions relative to the unsaturated bond. The fragmentation pattern can provide information about the double bond location within the fatty acid chain [8].

The secondary fragmentation patterns are influenced by the molecular structure and the electron ionization conditions. The relative intensities of fragment ions provide characteristic fingerprint patterns for compound identification [8].

Diagnostic Fragment Ions

Specific fragment ions serve as diagnostic markers for ethyl 9-hexadecenoate identification. The base peak at mass-to-charge ratio 88 is characteristic for fatty acid ethyl esters and provides a reliable identification marker [8].

The fragment ion at mass-to-charge ratio 55 represents another diagnostic feature, corresponding to the ethyl ester fragmentation. This fragment is commonly observed in fatty acid ethyl ester mass spectra [8].

The combination of diagnostic fragment ions provides a characteristic mass spectral fingerprint for ethyl 9-hexadecenoate. These markers enable reliable identification even in complex analytical matrices [8].

Method Validation and Analytical Quality Assurance

The analytical methods for ethyl 9-hexadecenoate characterization require comprehensive validation to ensure reliability and accuracy. Quality assurance protocols are essential for maintaining analytical standards and ensuring reproducible results.

Analytical Method Development

The development of analytical methods for ethyl 9-hexadecenoate follows established protocols for fatty acid ester analysis. The method development process includes optimization of sample preparation, chromatographic conditions, and detection parameters [17].

The selection of appropriate analytical conditions considers the compound stability, detection sensitivity, and interference from matrix components. The method development process includes evaluation of different column types, temperature programs, and detection modes [17].

The analytical method validation includes assessment of linearity, precision, accuracy, and detection limits. These parameters are essential for establishing the method performance characteristics and ensuring reliable analytical results [17].

Quality Control Procedures

Quality control procedures are implemented to ensure consistent analytical performance. The procedures include regular calibration verification, system suitability testing, and quality control sample analysis [18].

The quality control samples include certified reference materials when available, or well-characterized in-house standards. The quality control results are monitored to detect any systematic changes in analytical performance [18].

The quality assurance program includes documentation of analytical procedures, training of personnel, and regular method validation updates. These procedures ensure the continued reliability of analytical results [18].

Method Performance Characteristics

The analytical methods for ethyl 9-hexadecenoate demonstrate specific performance characteristics. The detection limits are typically in the low microgram per milliliter range, depending on the analytical technique employed [17].

The precision of the analytical methods is typically expressed as relative standard deviation, with values typically below 5% for replicate analyses. The accuracy is assessed through recovery studies using spiked samples [17].

The method specificity is demonstrated through the analysis of potential interfering compounds and the evaluation of method selectivity. The analytical methods show good specificity for ethyl 9-hexadecenoate identification and quantification [17].